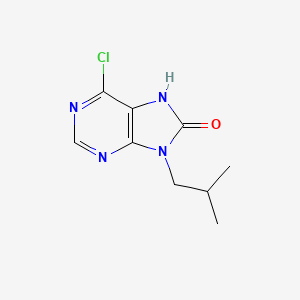
6-Chloro-9-isobutyl-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-9-isobutil-7H-purin-8(9H)-ona es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan funciones cruciales en la bioquímica, particularmente como componentes de los nucleótidos en el ADN y el ARN.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-9-isobutil-7H-purin-8(9H)-ona generalmente implica reacciones orgánicas de varios pasos a partir de precursores fácilmente disponibles. Una ruta sintética común podría incluir:
Formación del anillo de purina: Esto se puede lograr mediante la ciclización de intermedios apropiados.
Cloración: Introducción del átomo de cloro en la posición 6 utilizando reactivos como cloruro de tionilo o oxicloruro de fósforo.
Isobutilacion: Alquilación en la posición 9 utilizando bromuro de isobutilo o cloruro de isobutilo en presencia de una base.
Métodos de producción industrial
Los métodos de producción industrial ampliarían la síntesis de laboratorio, optimizando las condiciones de reacción para obtener mayores rendimientos y pureza. Esto podría implicar reactores de flujo continuo, técnicas de purificación avanzadas y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-9-isobutil-7H-purin-8(9H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a estados de oxidación más altos utilizando agentes oxidantes como permanganato de potasio.
Reducción: Reducción del átomo de cloro u otros grupos funcionales utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Reacciones de sustitución nucleófila en las que el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleófila.
Productos principales
Oxidación: Formación de derivados oxidados.
Reducción: Formación de derivados reducidos.
Sustitución: Formación de derivados de purina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antivirales o anticancerígenas.
Industria: Utilizado en la síntesis de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-9-isobutil-7H-purin-8(9H)-ona dependería de sus interacciones específicas con los objetivos moleculares. Podría inhibir enzimas, unirse a receptores o interferir con la síntesis de ácidos nucleicos. Se requerirían estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
6-Cloropurina: Un análogo más simple con reactividad similar.
9-Isobutiladenina: Otro derivado de purina con diferentes sustituyentes.
8-Cloroteofilina: Un compuesto relacionado con un patrón de sustitución diferente.
Unicidad
6-Cloro-9-isobutil-7H-purin-8(9H)-ona es único debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de purina.
Propiedades
Fórmula molecular |
C9H11ClN4O |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
6-chloro-9-(2-methylpropyl)-7H-purin-8-one |
InChI |
InChI=1S/C9H11ClN4O/c1-5(2)3-14-8-6(13-9(14)15)7(10)11-4-12-8/h4-5H,3H2,1-2H3,(H,13,15) |
Clave InChI |
RZHYTONRMKJYAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C(=NC=N2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



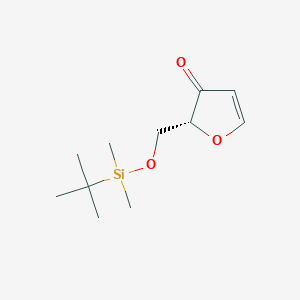



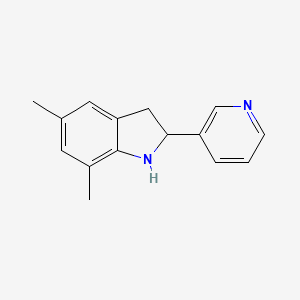


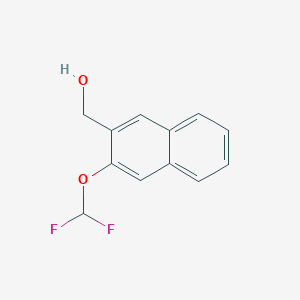


![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
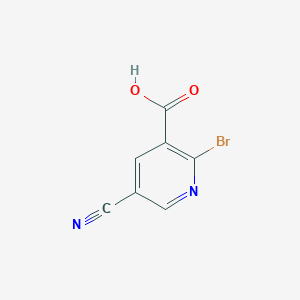
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
